Calcium(II) Bis(trifluoromethanesulfonyl)imide

Calcium batteries Polymer electrolytes Ionic conductivity

Procure Ca(TFSI)₂ for superior calcium battery electrolytes. Outperforms Ca(CF₃SO₃)₂ with higher conductivity in POE-based SPEs and wider solvent compatibility for high-voltage applications. Ideal for research in multivalent ion transport and stabilizing Si anodes.

Molecular Formula C4CaF12N2O8S4
Molecular Weight 600.4 g/mol
CAS No. 165324-09-4
Cat. No. B1419631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium(II) Bis(trifluoromethanesulfonyl)imide
CAS165324-09-4
Molecular FormulaC4CaF12N2O8S4
Molecular Weight600.4 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2]
InChIInChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
InChIKeyWFABOCFDABTAPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium(II) Bis(trifluoromethanesulfonyl)imide (Ca(TFSI)2): A Specialized Electrolyte Salt for Advanced Electrochemical Applications


Calcium(II) Bis(trifluoromethanesulfonyl)imide (Ca(TFSI)2, CAS 165324-09-4) is a calcium salt of the weakly coordinating bis(trifluoromethanesulfonyl)imide anion [1]. It is a white, highly soluble powder that exhibits good thermal and electrochemical stability, making it a key component in non-aqueous electrolytes for calcium-ion batteries and supercapacitors [2]. Its primary function is to provide a source of Ca²⁺ cations and TFSI⁻ anions, enabling the development of post-lithium energy storage technologies [1][3].

Why Generic Substitution Fails: The Critical Performance Differences Between Ca(TFSI)2 and Other Calcium Salts


Despite being a calcium salt, Ca(TFSI)2 cannot be interchangeably substituted with other calcium salts (e.g., Ca(CF₃SO₃)₂, Ca(PF₆)₂, Ca(ClO₄)₂) or divalent TFSI salts (e.g., Mg(TFSI)₂) due to its unique combination of high solubility, ionic conductivity, and electrochemical behavior [1][2]. The weakly coordinating nature of the TFSI anion promotes ion dissociation, while the specific solvation structure of Ca²⁺ with TFSI⁻ leads to distinct ion-pairing dynamics that directly impact device performance [3]. Substituting with alternative salts can result in significantly lower conductivity, altered redox activity, or electrolyte instability, as demonstrated by the quantitative comparisons below [4].

Product-Specific Quantitative Evidence: Head-to-Head Performance Data for Ca(TFSI)2 vs. Closest Analogs


Superior Ionic Conductivity in Polymer Electrolytes: Ca(TFSI)2 vs. Ca(CF3SO3)2

In solvent-free poly(oxyethylene) (POE) polymer electrolytes, Ca(TFSI)₂ exhibits superior ionic conductivity compared to calcium triflate (Ca(CF₃SO₃)₂) [1]. While Ca(CF₃SO₃)₂ achieves a conductivity of 0.47 mS cm⁻¹ at a moderate O/Ca ratio of 30, Ca(TFSI)₂-containing electrolytes yield conductivities exceeding 0.1 mS cm⁻¹ across a range of concentrations, indicating a distinct advantage in ion transport within solid-state systems [1].

Calcium batteries Polymer electrolytes Ionic conductivity

High Oxidative Stability and Solubility for Electrolyte Formulation: Ca(TFSI)2 vs. Other Calcium Salts

Ca(TFSI)₂ is distinguished by its high oxidative stability and solubility in a variety of solvents, making it an attractive electrolyte salt for calcium batteries [1]. While many calcium salts suffer from limited solubility or narrow electrochemical stability windows, Ca(TFSI)₂ is a key enabler for high-voltage calcium battery systems [1]. Computational screening further identifies Ca(TFSI)₂ and Ca(PF₆)₂ dissolved in DMF as promising base electrolytes, highlighting its favorable physico-chemical properties [2].

Calcium batteries Electrolyte stability Salt solubility

Unique Ion-Pairing Dynamics in Glyme Electrolytes: Ca(TFSI)2 vs. Mg(TFSI)2 and LiTFSI

In tetraglyme (G4) solutions, Ca(TFSI)₂ exhibits an abnormal, non-monotonic conductivity behavior with temperature that deviates from the semi-empirical Vogel-Tammann-Fulcher equation [1]. This behavior is observed for both Ca(TFSI)₂ and Mg(TFSI)₂ but not for LiTFSI, indicating a fundamental difference in the solvation structure and thermodynamic properties of divalent cations compared to monovalent Li⁺ [1]. This unique ion-pairing dynamic, governed by a competition between enthalpic and entropic factors, is critical for understanding and predicting electrolyte performance [1].

Calcium batteries Ion pairing Glyme electrolytes

Favorable Coordination Chemistry: Ca(TFSI)2 Preferred over Ca(ClO4)2 for Ion Mobility

Computational studies reveal that Ca(TFSI)₂ is preferred over calcium perchlorate (Ca(ClO₄)₂) due to the former's mixed coordination of Ca²⁺ to both O and N atoms, which enhances ion mobility [1]. While Ca(ClO₄)₂ suffers from lower diffusivity and potential safety concerns (perchlorate is a strong oxidizer), Ca(TFSI)₂ provides a more favorable coordination environment for efficient Ca²⁺ transport [1].

Calcium-ion batteries Coordination chemistry Computational screening

High Purity and Low Water Content for Reproducible Battery Performance: Battery-Grade Ca(TFSI)2

Commercially available battery-grade Ca(TFSI)₂ offers high purity (≥99.5% trace metals basis) and low water content, which is crucial for reproducible electrochemical performance and long-term battery cycling . The anhydrous, battery-grade specification ensures that water-induced side reactions (e.g., hydrolysis of electrolyte components, passivation of calcium metal) are minimized, a critical requirement for research and industrial battery development .

Battery-grade chemicals Electrolyte purity Quality control

Enhanced Calendar Life in Li-Ion Batteries via Ca(TFSI)2/Mg(TFSI)2 Mixed Additives

When used as a co-additive with Mg(TFSI)₂ in lithium-ion batteries with silicon anodes, Ca(TFSI)₂ contributes to the formation of a more stable solid-electrolyte interphase (SEI) and quaternary Li-Ca-Mg-Si Zintl phases, resulting in enhanced calendar life compared to baseline electrolytes [1]. Full cells with the mixed cation electrolyte demonstrate lower measured current and current leakage than the baseline electrolyte, indicating reduced side reactions [1].

Lithium-ion batteries Electrolyte additives Silicon anodes

Optimal Application Scenarios for Ca(TFSI)2 Based on Quantitative Evidence


Solid-State Calcium Battery Electrolyte Development

Ca(TFSI)₂ is the salt of choice for researchers developing solid polymer electrolytes (SPEs) for calcium batteries, owing to its superior ionic conductivity in POE-based systems compared to Ca(CF₃SO₃)₂ [1]. Its high solubility and stability enable the fabrication of solvent-free, quasi-solid-state cells with improved safety and energy density.

High-Voltage Calcium-Ion Battery Electrolyte Formulation

Electrolyte formulations for high-voltage calcium-ion batteries benefit from Ca(TFSI)₂'s high oxidative stability and compatibility with a wide range of solvents, including DMF, as validated by computational screening [2][3]. This makes it a foundational salt for exploring new cathode materials and achieving higher energy densities.

Fundamental Studies of Divalent Cation Solvation and Transport

The unique, non-monotonic conductivity behavior of Ca(TFSI)₂ in glyme solvents makes it a model compound for investigating divalent cation solvation, ion-pairing, and transport mechanisms [4]. Researchers use Ca(TFSI)₂ to gain insights that guide the design of next-generation electrolytes for multivalent batteries.

Performance-Enhancing Additive in Advanced Lithium-Ion Batteries

Beyond calcium batteries, Ca(TFSI)₂ is employed as a co-additive with Mg(TFSI)₂ in lithium-ion batteries, particularly for stabilizing silicon anodes and extending calendar life [5]. This cross-application leverages its ability to modify the SEI and reduce detrimental side reactions, improving overall cell longevity.

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